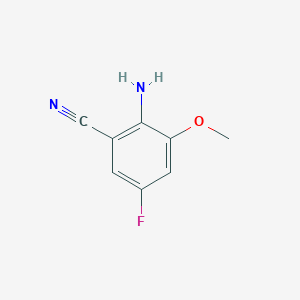
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone typically involves the reaction of 2-fluoropyridine with dimethyl sulfoxide (DMSO) and an appropriate amine under specific conditions. One common method includes the use of PhI(OAc)2 as a catalyst and ammonium carbamate as a reagent. The reaction is carried out at room temperature with stirring for about an hour, followed by purification through column chromatography using a dichloromethane/methanol eluent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring and imino group play crucial roles in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((3-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone: Similar structure but with an amino group instead of a fluorine atom.
[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Similar structure but with the fluorine atom at a different position on the pyridine ring
Uniqueness
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and binding affinity in biological systems. This unique structure makes it a valuable compound for targeted synthesis and drug development .
Eigenschaften
Molekularformel |
C7H9FN2OS |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2-fluoropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H9FN2OS/c1-12(2,11)10-6-4-3-5-9-7(6)8/h3-5H,1-2H3 |
InChI-Schlüssel |
LWUNRIQJVWLOAL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NC1=C(N=CC=C1)F)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)


![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)







